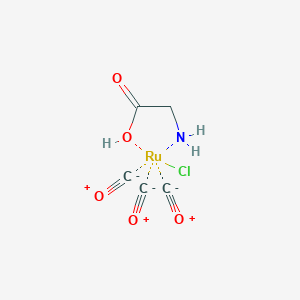

2-アミノ酢酸;一酸化炭素;塩化ルテニウム

説明

CORM-3 (carbon monoxide (CO) releasing molecule-3) has been used to study its effect on NLRP3 (leucine-rich-repeat-containing receptor, pyrin-domain-containing 3) inflammasome activation via glycolysis in macrophages and also on hyperglycemia-induced IL-1β (interleukin-1 β) production. It has also been used to study its protective function against H2O2-induced apoptosis using primary rabbit lens epithelial cells. CORM-3 suppresses thrombin-induced nitrite release in BV-2 microglia and protects isolated rats hearts from reperfusion damage in vitro and is cardioprotective in a rat myocardial infarction model in vivo.

科学的研究の応用

一酸化炭素の電気触媒還元

一酸化炭素 (CO) を電気触媒的に還元して高付加価値の液体燃料を生成することは、重要な研究分野です。 ある研究では、電気触媒的 CO 還元による純粋な酢酸溶液の直接的かつ連続的な生成が実証されました 。このプロセスは、銅触媒と多孔質固体電解質リアクターを使用しており、酢酸のファラデー効率は 43%、相対純度は最大 98 wt%、150 時間の連続運転にわたって優れた安定性を達成しています。

アリールハライドのヒドロキシカルボニル化

有機合成において、アリールハライドのヒドロキシカルボニル化は貴重な反応です。 シュウ酸をインサイチュー CO 生成剤として使用して、研究者らは効率的なパラジウム触媒によるヒドロキシカルボニル化反応を開発しました 。この方法は、高い安全性、低い触媒負荷、幅広い基質範囲を特徴とし、さまざまな芳香族カルボン酸化合物を得ることができます。

作用機序

Target of Action

2-Aminoacetic Acid (Glycine): Glycine, also known as 2-Aminoacetic acid, primarily targets the central nervous system. It functions as an inhibitory neurotransmitter and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate .

Carbon Monoxide (CO): CO primarily targets hemoglobin in the blood, where it binds to the heme moiety, forming carboxyhemoglobin . This binding reduces the oxygen-carrying capacity of the blood .

Chlororuthenium: Some studies suggest that these complexes may interact with various biological molecules, potentially influencing cellular processes .

Mode of Action

2-Aminoacetic Acid (Glycine): Glycine acts as an inhibitory neurotransmitter in the central nervous system, reducing neuronal activity. It also facilitates excitatory potential at the NMDA receptors, along with glutamate .

Carbon Monoxide (CO): CO binds to hemoglobin more strongly than oxygen, forming carboxyhemoglobin and reducing the oxygen-carrying capacity of the blood . This can lead to hypoxia, affecting various physiological processes.

Chlororuthenium: They are known to participate in various catalytic reactions .

Biochemical Pathways

2-Aminoacetic Acid (Glycine): Glycine is involved in various metabolic functions, antioxidative reactions, and neurological functions. It is also an essential substrate in the synthesis of a multitude of biomolecules and substances .

Carbon Monoxide (CO): CO is produced endogenously in the heme degradation reaction catalyzed by heme oxygenase (HO) enzymes . It is involved in various intracellular pathways and can act as a therapeutic molecule .

Pharmacokinetics

2-Aminoacetic Acid (Glycine): It is known to be metabolically inert and chemically neutral .

Carbon Monoxide (CO): The half-life of CO at room air temperature is 3-4 hours. 100% oxygen reduces the half-life to 30-90 minutes .

Chlororuthenium:Result of Action

2-Aminoacetic Acid (Glycine): Glycine’s action results in the modulation of neuronal activity and facilitation of excitatory potential at the NMDA receptors .

Carbon Monoxide (CO): The binding of CO to hemoglobin reduces the oxygen-carrying capacity of the blood, which can lead to hypoxia .

Chlororuthenium:Action Environment

2-Aminoacetic Acid (Glycine):Carbon Monoxide (CO): The action of CO can be influenced by the concentration of oxygen in the environment. Higher oxygen concentrations can reduce the half-life of CO .

特性

IUPAC Name |

2-aminoacetic acid;carbon monoxide;chlororuthenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2.3CO.ClH.Ru/c3-1-2(4)5;3*1-2;;/h1,3H2,(H,4,5);;;;1H;/q;;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOINYBNDJAUNGD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].C(C(=O)O)N.Cl[Ru] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClNO5Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)